molecular formula C13H12N6S B13362064 3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine

3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13362064
M. Wt: 284.34 g/mol
InChI Key: ICXNWMVJJNKJRX-UHFFFAOYSA-N
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Description

3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H12N6S

Molecular Weight

284.34 g/mol

IUPAC Name

6-ethyl-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N6S/c1-3-10-17-19-12(15-16-13(19)20-10)11-8(2)14-9-6-4-5-7-18(9)11/h4-7H,3H2,1-2H3

InChI Key

ICXNWMVJJNKJRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=NN=C2S1)C3=C(N=C4N3C=CC=C4)C

Origin of Product

United States

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